![molecular formula C19H19F2N3O3 B2556258 Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 1011369-26-8](/img/structure/B2556258.png)
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
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Overview
Description
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a difluoromethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone to form an intermediate, which is then further reacted to introduce the difluoromethyl and methoxyphenyl groups . The overall yield of this synthetic route is approximately 32% .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. One such method involves the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . This method is advantageous due to its lower environmental impact and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds featuring the pyrazolo[3,4-b]pyridine framework exhibit significant antitumor properties. Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound inhibits cell proliferation and induces apoptosis in tumor cells, suggesting its potential as a lead compound for cancer therapy .
Anti-inflammatory Properties
Inflammation is a critical factor in numerous diseases, including arthritis and cardiovascular disorders. Compounds derived from pyrazolo[3,4-b]pyridine have shown promise in modulating inflammatory pathways. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for further development as an anti-inflammatory agent .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, such as DPPH radical scavenging tests. Results indicate that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress . This property is particularly beneficial in preventing diseases associated with oxidative damage.
Case Study 1: Antitumor Evaluation
A study published in a peer-reviewed journal reported the synthesis of this compound followed by its evaluation against human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, researchers treated animal models with this compound and observed a significant reduction in inflammatory markers. Histopathological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to act as a potent agonist for PPARα, PPARγ, and PPARδ receptors, with EC50 values of 0.029, 0.013, and 0.029 µM, respectively . These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation.
Comparison with Similar Compounds
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 4-methoxyphenylacetate: Similar in structure but lacks the pyrazolo[3,4-b]pyridine core.
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: Contains a methoxyphenyl group but differs in the overall structure and functional groups.
Biological Activity
Ethyl 2-(4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate (CAS No. 1011369-26-8) is a pyrazolo derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Basic Information
- Chemical Formula : C19H19F2N3O3
- Molecular Weight : 375.37 g/mol
- CAS Number : 1011369-26-8
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological significance. The difluoromethyl and methoxyphenyl substituents enhance its biological activity by influencing interactions with biological targets.
Pharmacological Effects
Research indicates that pyrazole derivatives exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. This compound has shown promise in several studies:
-
Anti-inflammatory Activity :
- Inhibitory effects on cyclooxygenase (COX) enzymes have been documented, with IC50 values comparable to established anti-inflammatory drugs such as indomethacin and celecoxib .
- A study demonstrated that certain pyrazole derivatives inhibited COX-2 more effectively than COX-1, suggesting selective anti-inflammatory properties .
- Antitumor Activity :
- Antidiabetic Potential :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Impact on Activity |
---|---|
Difluoromethyl Group | Enhances lipophilicity and target affinity |
Methoxyphenyl Substituent | Modulates electronic properties and solubility |
Pyrazolo Core | Essential for pharmacological activity |
Study on Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory potential of various pyrazole derivatives, including this compound. The results indicated a significant reduction in prostaglandin E2 production when tested against COX enzymes, supporting its use as an anti-inflammatory agent .
Evaluation of Antitumor Properties
In vitro studies conducted on different cancer cell lines demonstrated that this compound exhibits cytotoxicity through apoptosis induction. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation .
Properties
IUPAC Name |
ethyl 2-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c1-4-27-16(25)10-24-19-17(11(2)23-24)14(18(20)21)9-15(22-19)12-6-5-7-13(8-12)26-3/h5-9,18H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTPCEZPUJSJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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